Cas no 2703769-61-1 (3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione)

3-7-(3-アミノアゼチジン-1-イル)-1-オキソ-2,3-ジヒドロ-1H-イソインドール-2-イルピペリジン-2,6-ジオンは、高度に選択的な薬理活性を示す化合物です。この分子は、アゼチジン環とイソインドリノン骨格を組み合わせた特異な構造を持ち、標的タンパク質との強い親和性が期待されます。特に、プロテアソーム阻害作用や免疫調節機能に関する研究が進められており、抗腫瘍効果や炎症性疾患への応用可能性が注目されています。分子内のアミノ基はさらなる修飾の起点として利用可能で、薬剤開発における多様な誘導体合成が可能です。安定性と生体適合性に優れ、創薬候補化合物としての潜在性を有しています。

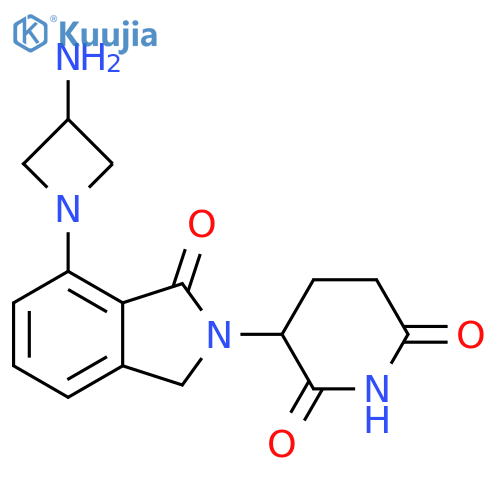

2703769-61-1 structure

商品名:3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione

3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione 化学的及び物理的性質

名前と識別子

-

- EN300-28319552

- 3-[7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

- 2703769-61-1

- 3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione

-

- インチ: 1S/C16H18N4O3/c17-10-7-19(8-10)11-3-1-2-9-6-20(16(23)14(9)11)12-4-5-13(21)18-15(12)22/h1-3,10,12H,4-8,17H2,(H,18,21,22)

- InChIKey: HHYVFVXMNVEVGN-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(=CC=CC=2N2CC(C2)N)CN1C1C(NC(CC1)=O)=O

計算された属性

- せいみつぶんしりょう: 314.13789045g/mol

- どういたいしつりょう: 314.13789045g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 545

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.7Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28319552-1.0g |

3-[7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione |

2703769-61-1 | 1g |

$0.0 | 2023-05-24 | ||

| Enamine | EN300-28319552-1g |

3-[7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione |

2703769-61-1 | 1g |

$0.0 | 2023-09-07 |

3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

2703769-61-1 (3-7-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-ylpiperidine-2,6-dione) 関連製品

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量